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Compound of Interest

Compound Name: 4-Chloro-5-propylpyrimidine

CAS No.: 25199-00-2

Cat. No.: B1416232

Get Quote

Executive Summary & Retrosynthetic Analysis
The synthesis of 4-Chloro-5-propylpyrimidine presents a regiochemical challenge: installing

the propyl chain at the 5-position while maintaining a leaving group (chloride) at the 4-position

and a naked hydrogen at the 2-position.

Retrosynthetic Logic:

Functional Group Interconversion (FGI): The C4-Cl moiety is classically derived from a C4-

OH (tautomeric ketone) precursor via nucleophilic aromatic substitution (deoxychlorination).

Heterocyclic Disconnection: The pyrimidine ring is disconnected at the N1-C2 and C3-C4

bonds. This reveals two fragments:

A three-carbon electrophile containing the propyl side chain (C4-C5-C6).

A two-nitrogen nucleophile (N1-C2-N3).

Precursor Identification:
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The nucleophile is Formamidine (providing the N-C-N fragment with H at C2).

The electrophile requires an ester at C4 (to form the hydroxyl) and a formyl group at C6 (to

close the ring). This corresponds to Ethyl 2-formylvalerate (also known as

-formyl ethyl pentanoate).

Pathway Visualization

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: Retrosynthetic pathway and forward synthesis flow for 4-Chloro-5-propylpyrimidine.

Step-by-Step Synthesis Protocol
Step 1: -Formylation of Ethyl Valerate
This step constructs the carbon skeleton. We employ a crossed Claisen condensation between

ethyl valerate and ethyl formate.

Rationale: Ethyl valerate provides the 5-carbon chain. The

-protons are acidic enough (

) to be deprotonated by sodium ethoxide, allowing attack on the ethyl formate carbonyl.
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Critical Control: The reaction must be anhydrous. Moisture destroys the alkoxide base and

hydrolyzes the ester.

Reagents & Stoichiometry

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Protocol
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and

nitrogen inlet.

Base Suspension: Suspend Sodium Ethoxide (1.1 eq) in dry Toluene (5-10 volumes) and

cool to 0°C.

Addition: Mix Ethyl Valerate (1.0 eq) and Ethyl Formate (1.2 eq). Add this mixture dropwise to

the base suspension over 60 minutes, maintaining temperature <10°C.

Reaction: Allow the mixture to warm to room temperature. Stir for 4–6 hours. A thick

precipitate (the sodium enolate salt) will form.

Workup (Option A - Isolation): Filter the solid sodium salt under nitrogen. Wash with dry

ether. This salt is hygroscopic but stable if stored dry.

Workup (Option B - In Situ): Evaporate volatiles (ethanol byproduct) under reduced pressure

to leave the crude enolate paste, which is used directly in Step 2.
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Step 2: Cyclocondensation to 5-Propylpyrimidin-4(3H)-
one
The sodium enolate reacts with formamidine to close the pyrimidine ring.

Rationale: Formamidine acetate is preferred over the hydrochloride salt to minimize chloride

ion interference and solubility issues in ethanolic media.

Mechanism: The amidine nitrogen attacks the formyl carbon (more electrophilic than the

ester), followed by intramolecular attack of the second nitrogen on the ester carbonyl,

releasing ethanol.

Reagents & Stoichiometry

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Protocol
Dissolution: Dissolve/suspend the crude sodium enolate from Step 1 in Absolute Ethanol (10

volumes).

Addition: Add Formamidine Acetate (1.1 eq) in one portion.

Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. The suspension typically clears then

reprecipitates NaCl/NaOAc.

Quench: Cool to room temperature. Evaporate the solvent under reduced pressure.
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Isolation: Dissolve the residue in a minimum amount of water (approx. 3 vol). Adjust pH to

6.0–7.0 using Acetic Acid or dilute HCl.

Crystallization: Cool to 0–5°C. The product, 5-propylpyrimidin-4(3H)-one, will precipitate as a

white/off-white solid.

Purification: Filter, wash with ice-cold water, and dry in a vacuum oven at 50°C.

Target Yield: 65–75% (over 2 steps).[1]

Identity Check:

NMR should show a propyl group, a pyrimidine C2-H singlet (~8.0 ppm), and C6-H singlet.

Step 3: Chlorination to 4-Chloro-5-propylpyrimidine
The hydroxyl group (tautomeric with the carbonyl) is converted to a chloride using Phosphorus

Oxychloride (

).

Rationale:

acts as both reagent and solvent. The addition of N,N-Dimethylaniline or DMF catalyzes the
reaction via the formation of a Vilsmeier-Haack type chloroiminium intermediate, lowering the
activation energy.

Safety Warning: This reaction generates HCl gas. A scrubber is mandatory.

Reagents & Stoichiometry
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Protocol
Setup: Dry glassware thoroughly. Use a condenser with a drying tube and a gas trap (NaOH

scrubber).

Charging: Charge 5-Propylpyrimidin-4(3H)-one (1.0 eq) into the flask. Add

(3.0–5.0 eq).

Catalyst: Add N,N-Dimethylaniline (0.5 eq) slowly. Exotherm possible.

Reaction: Heat to reflux (105°C) for 2–3 hours. Monitor by TLC or HPLC until the starting

material is consumed.

Quench (Critical):

Cool the reaction mixture to room temperature.

Remove excess

via vacuum distillation (rotary evaporator with a robust trap).

Pour the thick residue slowly onto crushed ice with vigorous stirring. Caution: Violent

hydrolysis.

Extraction: Extract the aqueous mixture immediately with Dichloromethane (DCM) or Ethyl

Acetate (3x).
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Wash: Wash combined organics with saturated

(to remove acid traces) and brine.

Drying: Dry over anhydrous

, filter, and concentrate.

Final Product: The resulting oil is 4-Chloro-5-propylpyrimidine. It may solidify upon

standing or cooling (low melting point).

Target Yield: 80–90%.

Purity: >98% (GC/HPLC).

Process Optimization & Troubleshooting

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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chlorination of hydroxypyrimidines).

Commercial Availability & CAS Verification: ChemicalBook / PubChem entry for 4-Chloro-5-
propylpyrimidine (CAS 25199-00-2). Link

Analogous Synthesis (5-alkyl-4-chloropyrimidines): Bagley, M. C., et al. "A simple and highly
efficient synthesis of 4,5-disubstituted pyrimidines." Synlett, 2004.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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